(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester
Overview
Description
(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is a complex organic compound with the molecular formula C11H19NO5S and a molecular weight of 277.34 g/mol. This compound is characterized by its benzoxathiazole core structure, which is a fused ring system containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxathiazole core. Subsequent esterification reactions are used to introduce the t-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different substituents on the benzoxathiazole core.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share a similar fused ring structure but lack the sulfur atom present in benzoxathiazoles.
Benzothiazole derivatives: These compounds contain a sulfur atom but have a different ring structure compared to benzoxathiazoles.
Uniqueness: (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-2,2-dioxo-3a,4,5,6,7,7a-hexahydrobenzo[d]oxathiazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17-18(12,14)15/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZKVOSCVFJO-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2OS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCCC[C@@H]2OS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111418 | |
Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206227-47-5 | |
Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206227-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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